molecular formula C8H12IN3O3 B028576 Imidazole, 1-((2-iodoethoxy)ethyl)-2-methyl-4-nitro- CAS No. 19765-06-1

Imidazole, 1-((2-iodoethoxy)ethyl)-2-methyl-4-nitro-

Cat. No. B028576
CAS RN: 19765-06-1
M. Wt: 325.1 g/mol
InChI Key: IGUWYUDXYJAZMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imidazole, 1-((2-iodoethoxy)ethyl)-2-methyl-4-nitro- is a chemical compound that has been widely used in scientific research. It is a derivative of imidazole, which is a heterocyclic organic compound that contains a ring of five atoms, including three carbon atoms and two nitrogen atoms. This compound has been synthesized using various methods and has been found to have significant applications in scientific research.

Mechanism Of Action

The mechanism of action of Imidazole, 1-((2-iodoethoxy)ethyl)-2-methyl-4-nitro- is not well understood. However, it has been found to have significant biochemical and physiological effects.

Biochemical And Physiological Effects

Imidazole, 1-((2-iodoethoxy)ethyl)-2-methyl-4-nitro- has been found to have significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and has been used in the development of anticancer drugs. It has also been found to have antimicrobial properties and has been used in the development of antibiotics.

Advantages And Limitations For Lab Experiments

The advantages of using Imidazole, 1-((2-iodoethoxy)ethyl)-2-methyl-4-nitro- in lab experiments include its ease of synthesis and its versatility as a scaffold for the development of new compounds. However, its limitations include its toxicity and the potential for it to interact with other compounds in unpredictable ways.

Future Directions

There are many future directions for the use of Imidazole, 1-((2-iodoethoxy)ethyl)-2-methyl-4-nitro-. One potential direction is the development of new anticancer drugs based on its structure. Another potential direction is the development of new antibiotics based on its antimicrobial properties. Additionally, it could be used as a probe to study the mechanisms of action of other compounds.

Synthesis Methods

The synthesis of Imidazole, 1-((2-iodoethoxy)ethyl)-2-methyl-4-nitro- has been achieved using various methods. One of the most common methods involves the reaction of 2-iodoethanol with imidazole in the presence of a base, followed by the addition of 2-methyl-4-nitrobenzaldehyde. The resulting product is then purified using column chromatography.

Scientific Research Applications

Imidazole, 1-((2-iodoethoxy)ethyl)-2-methyl-4-nitro- has been extensively used in scientific research. It has been found to have significant applications in the field of medicinal chemistry, where it has been used as a scaffold for the development of new drugs. It has also been used as a precursor for the synthesis of other compounds.

properties

CAS RN

19765-06-1

Product Name

Imidazole, 1-((2-iodoethoxy)ethyl)-2-methyl-4-nitro-

Molecular Formula

C8H12IN3O3

Molecular Weight

325.1 g/mol

IUPAC Name

1-[2-(2-iodoethoxy)ethyl]-2-methyl-4-nitroimidazole

InChI

InChI=1S/C8H12IN3O3/c1-7-10-8(12(13)14)6-11(7)3-5-15-4-2-9/h6H,2-5H2,1H3

InChI Key

IGUWYUDXYJAZMX-UHFFFAOYSA-N

SMILES

CC1=NC(=CN1CCOCCI)[N+](=O)[O-]

Canonical SMILES

CC1=NC(=CN1CCOCCI)[N+](=O)[O-]

Other CAS RN

19765-06-1

Origin of Product

United States

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